molecular formula C22H25N3O2 B10940727 4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide

4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide

Cat. No.: B10940727
M. Wt: 363.5 g/mol
InChI Key: JFJSZQMZLHCWNT-UHFFFAOYSA-N
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Description

4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes an ethylphenoxy group, a pyrazolyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with a suitable alkylating agent to form the 4-ethylphenoxy intermediate.

    Introduction of the Pyrazolyl Group: The next step involves the reaction of the ethylphenoxy intermediate with a pyrazole derivative under appropriate conditions to introduce the pyrazolyl group.

    Formation of the Benzamide Core: The final step involves the reaction of the intermediate with a benzoyl chloride derivative to form the benzamide core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide
  • 4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide
  • 4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]benzamide

Uniqueness

4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide is unique due to the specific combination of functional groups it possesses The presence of both the ethylphenoxy and pyrazolyl groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

4-[(4-ethylphenoxy)methyl]-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide

InChI

InChI=1S/C22H25N3O2/c1-4-17-7-11-21(12-8-17)27-16-18-5-9-19(10-6-18)22(26)24(2)15-20-13-14-23-25(20)3/h5-14H,4,15-16H2,1-3H3

InChI Key

JFJSZQMZLHCWNT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N(C)CC3=CC=NN3C

Origin of Product

United States

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